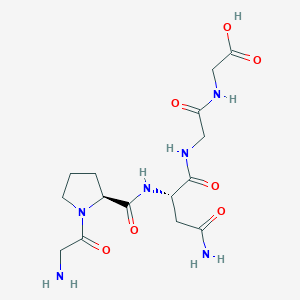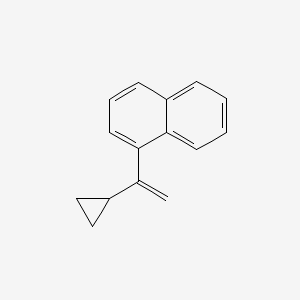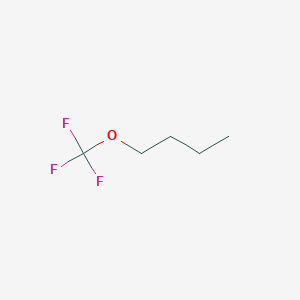
1-(Trifluoromethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)butane is an organic compound with the molecular formula C5H9F3O. It consists of a butane backbone with a trifluoromethoxy group attached to the first carbon atom. This compound is part of the broader class of trifluoromethyl ethers, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Chemical Reactions Analysis
1-(Trifluoromethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Trifluoromethoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Medicine: It is investigated for its potential use in drug development due to its stability and lipophilicity.
Industry: The compound is used in the development of new materials with enhanced properties
Mechanism of Action
The mechanism by which 1-(Trifluoromethoxy)butane exerts its effects is primarily through its interaction with molecular targets in biological systems. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(Trifluoromethoxy)butane can be compared with other trifluoromethyl ethers, such as:
- Trifluoromethyl methyl ether
- Trifluoromethyl ethyl ether
- Trifluoromethyl propyl ether
These compounds share the trifluoromethoxy group but differ in their alkyl chain lengths. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from these similar compounds .
Properties
CAS No. |
214127-02-3 |
|---|---|
Molecular Formula |
C5H9F3O |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
1-(trifluoromethoxy)butane |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4-9-5(6,7)8/h2-4H2,1H3 |
InChI Key |
JTNNVZKEKJAWNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


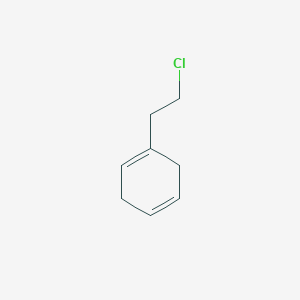
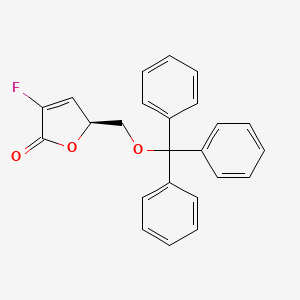
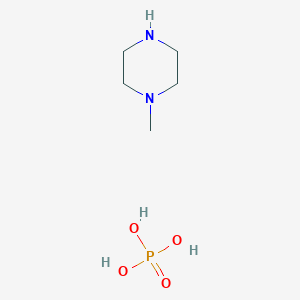
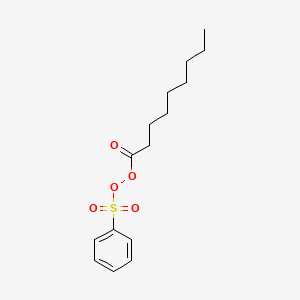
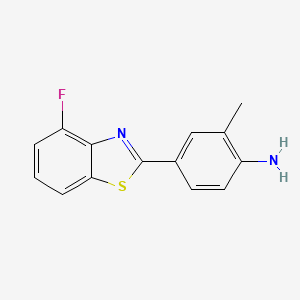
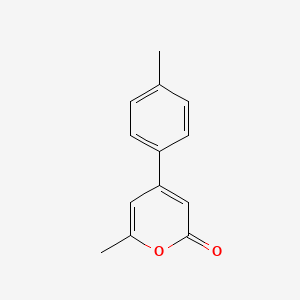
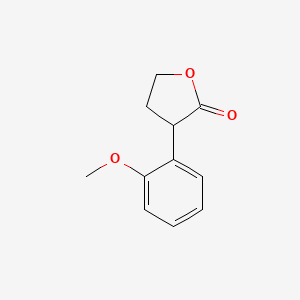
![4-[(benzyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B14248021.png)

![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
